molecular formula C14H11N3O3S B7712279 (5E)-2-amino-5-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one

(5E)-2-amino-5-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B7712279
M. Wt: 301.32 g/mol
InChI Key: LITHWDVBYVHXHY-VZUCSPMQSA-N
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Description

(5E)-2-amino-5-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one: is a complex organic compound characterized by its unique structure, which includes a quinoline moiety, a thiazole ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-5-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde with 2-amino-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical components of the industrial process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-amino-5-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide.

Major Products

The major products formed from these reactions include various quinoline and thiazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(5E)-2-amino-5-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and materials with unique electronic properties.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (5E)-2-amino-5-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In biological systems, it can interact with cellular pathways, modulating processes like cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

(5E)-2-amino-5-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one: can be compared with similar compounds such as:

    Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities, but the presence of the thiazole ring in the target compound adds unique properties.

    Thiazole derivatives: These compounds share the thiazole ring and are known for their diverse biological activities

List of Similar Compounds

  • 2-amino-3-(7-methoxy-2-oxo-1H-quinolin-3-yl)thiazole
  • 5-(7-methoxy-2-oxo-1H-quinolin-3-yl)-2-thioxo-1,3-thiazolidin-4-one
  • 2-(7-methoxy-2-oxo-1H-quinolin-3-yl)-1,3-thiazole-4-carboxylic acid

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5E)-2-amino-5-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-20-9-3-2-7-4-8(12(18)16-10(7)6-9)5-11-13(19)17-14(15)21-11/h2-6H,1H3,(H,16,18)(H2,15,17,19)/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITHWDVBYVHXHY-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)C=C3C(=O)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C/3\C(=O)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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